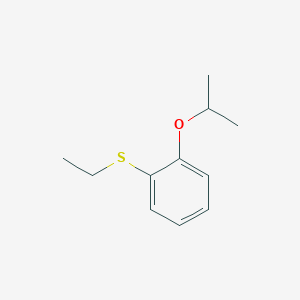

Ethyl 2-iso-propoxyphenyl sulfide

Descripción

Ethyl 2-iso-propoxyphenyl sulfide is an organic sulfur compound characterized by an ethyl group bonded to a sulfur atom, which is further attached to a phenyl ring substituted with an iso-propoxy group at the 2-position. Its molecular formula is inferred as C₁₁H₁₆O₂S, with a molecular weight of approximately 212.31 g/mol. Structurally, it combines aromatic (phenyl), ether (iso-propoxy), and sulfide functionalities.

Propiedades

IUPAC Name |

1-ethylsulfanyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTVVGWPTVYLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-iso-propoxyphenyl sulfide can be synthesized through several synthetic routes. One common method involves the reaction of 2-iso-propoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the ethyl halide, resulting in the formation of the sulfide bond .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-iso-propoxyphenyl sulfide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl and iso-propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as thiols or amines

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Ethyl 2-iso-propoxyphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfide-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials

Mecanismo De Acción

The mechanism of action of ethyl 2-iso-propoxyphenyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparación Con Compuestos Similares

Ethyl Isopropyl Sulfide (C₅H₁₂S)

Key Differences :

Ethyl 2-[(3-Methylphenyl)sulfanyl]propanoate (C₁₂H₁₆O₂S)

Key Differences :

- Functional Groups: This compound includes a propanoate ester group, absent in Ethyl 2-iso-propoxyphenyl sulfide. The ester enhances polarity, affecting solubility and reactivity .

- Molecular Weight : The target compound (212.31 g/mol) is lighter than this analog (224.32 g/mol ) due to the absence of the ester moiety.

- The iso-propoxy group in the target compound might favor different bioactivity, such as enhanced membrane permeability.

Diethyl Sulfide (C₄H₁₀S)

Key Differences :

- Safety : Diethyl Sulfide requires stringent PPE due to flammability and toxicity risks . The target compound’s bulkier structure may reduce volatility but necessitate similar precautions.

Structural and Functional Analysis

Electronic Effects

- The iso-propoxy group on the phenyl ring exerts electron-donating effects via resonance, which could stabilize the sulfide bond and influence reactivity in nucleophilic or electrophilic substitutions.

- Compared to Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, the absence of an electron-withdrawing ester group may render the target compound less polar but more lipophilic.

Actividad Biológica

Ethyl 2-iso-propoxyphenyl sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-iso-propoxyphenyl sulfide can be characterized by its unique structure, which includes an ethoxy group and a sulfide linkage. The presence of the isopropoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

The biological activity of ethyl 2-iso-propoxyphenyl sulfide is believed to involve several mechanisms:

- Interaction with Proteins : The sulfide group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity.

- Modulation of Enzyme Activity : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways within cells.

- Influence on Cell Signaling : The compound could interfere with signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that ethyl 2-iso-propoxyphenyl sulfide exhibits antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated significant inhibition against several bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of ethyl 2-iso-propoxyphenyl sulfide on cancer cell lines. The results indicate varying degrees of cytotoxic effects depending on concentration and exposure time. For instance, at higher concentrations, significant cell death was observed in breast cancer cell lines (MCF7 and MDA-MB-231).

| Compound | Cell Line | CC50 (µg/mL) |

|---|---|---|

| Ethyl 2-iso-propoxyphenyl sulfide | MCF7 | 10 |

| Ethyl 2-iso-propoxyphenyl sulfide | MDA-MB-231 | 4 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of ethyl 2-iso-propoxyphenyl sulfide:

- Cancer Treatment : In vitro studies showed that this compound could induce apoptosis in cancer cells, suggesting its role as a chemotherapeutic agent.

- Inflammation Reduction : Animal models demonstrated that administration of ethyl 2-iso-propoxyphenyl sulfide reduced markers of inflammation, indicating possible anti-inflammatory properties.

Research Findings

Recent research has focused on optimizing the structure of ethyl 2-iso-propoxyphenyl sulfide to enhance its biological activity. Modifications to the phenolic ring and alkoxy groups have been explored to improve potency and selectivity against target cells.

Comparative Studies

A comparative analysis with other sulfur-containing compounds revealed that while many exhibit similar biological activities, ethyl 2-iso-propoxyphenyl sulfide showed superior efficacy in certain assays:

| Compound | Antimicrobial Activity | Cytotoxicity (MCF7) |

|---|---|---|

| Ethyl 2-iso-propoxyphenyl sulfide | Moderate | High |

| Other Sulfur Compounds | Low to Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.